molecular formula C13H11NO2 B2441432 3-Amino-2-phenylbenzoic acid CAS No. 91718-53-5

3-Amino-2-phenylbenzoic acid

Cat. No.: B2441432
CAS No.: 91718-53-5
M. Wt: 213.236
InChI Key: OCPBDIONVKTARR-UHFFFAOYSA-N
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Description

3-Amino-2-phenylbenzoic acid is a compound that belongs to the class of organic compounds known as benzoic acids . It is also known by other names such as 6-amino-[1,1’-biphenyl]-2-carboxylic acid . It is used in various applications due to its chemical properties .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves various methodologies. For instance, HPLC is a popular method for analyzing amino acid components . Pre-column derivatization methods are commonly used, which involve the use of reagents like o-phthalaldehyde, phenyl isothiocyanate (PITC), fluorescamine, and dansyl chloride .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods. For instance, molecular dynamics calculations can provide support for the stability of protein–benzoic acid complexes . Additionally, the exploration of structural fluctuations in proteins can reveal the stability of active site residues .


Chemical Reactions Analysis

Amino acids, including this compound, can undergo various chemical reactions. For example, UV detection for amino acids usually requires using the absorption of the carboxyl group (-COOH) in the 200 to 210 nm range . Derivatization methods have been used to improve their separation and determination .


Physical and Chemical Properties Analysis

Amino acids, including this compound, have various physical and chemical properties. They are colorless, crystalline substances with high melting points (200-300°C) due to their ionic property . They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

3-Amino-2-phenylbenzoic acid serves as a crucial intermediate in organic synthesis. Its derivatives have been explored for their potential in facilitating selective functionalization of C-H bonds in indoles, showcasing its role in enhancing yield and selectivity in the synthesis of biaryl compounds (Jing-Jing Pi et al., 2018). Additionally, its structural analogs have been employed in the synthesis of 2-amino-6-arylbenzothiazoles, highlighting its importance in generating compounds with significant urease enzyme inhibition and nitric oxide scavenging activities (Y. Gull et al., 2013).

Pharmacological Research

In pharmacological research, modifications of this compound derivatives have been studied for their antitumor properties. For example, amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles were evaluated for their potent antitumor properties, showcasing the compound's role in drug delivery and therapy optimization (T. Bradshaw et al., 2002).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Amino-2-phenylbenzoic acid are largely determined by its structure, which includes an amino group and a phenyl group attached to a benzoic acid backbone . The amino group can participate in various biochemical reactions, acting as a base to accept protons or forming hydrogen bonds with other molecules . The phenyl group, being a part of the aromatic system, can participate in π-π stacking interactions with other aromatic systems, which could be relevant in its interactions with proteins and other biomolecules .

Cellular Effects

For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism . The presence of the phenyl group in this compound could potentially influence its interactions with cellular components, possibly affecting its cellular effects .

Molecular Mechanism

Given its structure, it could potentially interact with biomolecules through hydrogen bonding (via its amino group) or π-π stacking interactions (via its phenyl group) . These interactions could potentially influence enzyme activity, gene expression, or other cellular processes .

Metabolic Pathways

Amino acids are known to be involved in various metabolic pathways, including those related to protein synthesis and degradation .

Transport and Distribution

Amino acids are generally transported across cell membranes via specific transport proteins .

Subcellular Localization

The localization of a molecule within a cell can significantly influence its activity and function .

Properties

IUPAC Name

3-amino-2-phenylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPBDIONVKTARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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